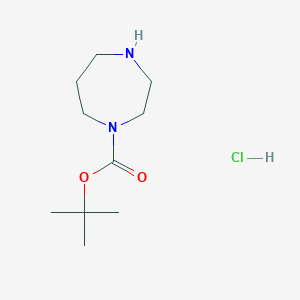

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 1,4-diazepane-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as 1-Boc-homopiperazine .

Synthesis Analysis

A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The synthesis involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .

Molecular Structure Analysis

The molecular formula of Tert-butyl 1,4-diazepane-1-carboxylate is C10H20N2O2 . The molecular weight is 200.28 .

Chemical Reactions Analysis

Tert-butyl 1,4-diazepane-1-carboxylate is a biochemical reagent that can be used in various chemical reactions, particularly in the life sciences .

Physical And Chemical Properties Analysis

Tert-butyl 1,4-diazepane-1-carboxylate has a density of 1.0±0.1 g/cm3 . Its boiling point is 277.9±23.0 °C at 760 mmHg . The flash point is 121.9±22.6 °C . The exact mass is 200.152481 . The compound is sensitive to air .

Scientific Research Applications

Synthesis of Potent Anticoagulants

1-Boc-homopiperazine HCl is used in the synthesis of potent anticoagulants . Anticoagulants are substances that prevent coagulation (clotting) of blood, a process that can lead to various heart-related complications.

Production of 4-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester

This compound is produced by reacting 1-Boc-homopiperazine HCl with 11-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline . The resulting compound could have potential applications in medicinal chemistry.

Biochemical Reagent

1-Boc-homopiperazine HCl can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and therapies.

Organic Compound for Life Science Research

This compound can be used as an organic compound for life science related research . It can be used in various experiments and studies aimed at understanding biological processes and mechanisms.

Material Science Research

1-Boc-homopiperazine HCl can be used in material science research . It can be used in the development and testing of new materials with potential applications in various industries.

Chemical Synthesis

This compound can be used in chemical synthesis . It can be used as a starting material or intermediate in the synthesis of a wide range of other chemicals.

Safety And Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary statements include P261 and P305 + P351 + P338 . Personal protective equipment such as eyeshields, full-face respirator, gloves, and multi-purpose combination respirator cartridge are recommended .

Future Directions

properties

IUPAC Name |

tert-butyl 1,4-diazepane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-4-5-11-6-8-12;/h11H,4-8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBGTHHJAGXLKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373213 |

Source

|

| Record name | 1-Boc-homopiperazine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride | |

CAS RN |

1049743-87-4 |

Source

|

| Record name | 1-Boc-homopiperazine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)